4-Pyridinebutanamide
Description
4-Pyridinebutanamide is a heterocyclic organic compound featuring a pyridine ring linked to a butanamide moiety. However, its physicochemical properties (e.g., solubility, metabolic stability) and biological efficacy remain less characterized compared to its naphthyridine-based analogs.
Properties
CAS No. |
71879-58-8 |
|---|---|
Molecular Formula |
C9H12N2O |
Molecular Weight |
164.20 g/mol |
IUPAC Name |
4-pyridin-4-ylbutanamide |
InChI |
InChI=1S/C9H12N2O/c10-9(12)3-1-2-8-4-6-11-7-5-8/h4-7H,1-3H2,(H2,10,12) |
InChI Key |
UFHNICBDVYKVDF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC=C1CCCC(=O)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 4-pyridinebutanamide to structurally related compounds (Table 1), focusing on synthetic routes, substituent effects, and inferred pharmacological properties.
Pharmacological Implications
While direct bioactivity data for this compound are scarce, analogs like 51–57 exhibit nanomolar inhibitory potency against ALK/ROS1 kinases due to:
- Cyanoguanidine groups: Enhance hydrogen bonding with kinase ATP-binding pockets.
- Aromatic substituents : Optimize π-stacking interactions (e.g., 4′-fluoro-2′-methoxybiphenyl in 55 ) .
The absence of these features in this compound suggests reduced kinase affinity. However, its amide group could confer better solubility, a trade-off observed in kinase inhibitor design.
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